3-Phenylmorpholine
Description
3-Phenylmorpholine (C₁₀H₁₃NO, molar mass 163.22 g/mol) is a heterocyclic compound featuring a morpholine ring substituted with a phenyl group at position 3. It is a weak base (predicted pKa 8.22) with a density of 1.034 g/cm³ and a boiling point of 272°C . This compound serves as a critical chiral intermediate in pharmaceutical synthesis, particularly for anticancer agents, antidepressants, and immunosuppressants . Its (S)-enantiomer is prioritized in drug development due to enhanced bioactivity .
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930201 | |
| Record name | 3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138713-44-7 | |
| Record name | 3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
3-Phenylmorpholine has been investigated for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives have shown promise in various pharmacological studies:
- Psychoactive Properties : Certain analogs of 3-phenylmorpholine, such as phenmetrazine, exhibit stimulant effects similar to amphetamines. Research indicates that these compounds can influence monoamine transporters, which are critical in neurotransmitter regulation .
- Antimicrobial Activity : Studies have demonstrated that derivatives of 3-phenylmorpholine possess antimicrobial properties, making them candidates for further development as pharmaceutical agents targeting bacterial infections.
- Anticancer Potential : Research into morpholine derivatives has revealed their ability to modulate signaling pathways related to cancer progression. For example, some studies highlight their role in inhibiting the PI3K signaling pathway, which is crucial for tumor growth.
Organic Synthesis
In organic chemistry, 3-phenylmorpholine serves as an important intermediate for synthesizing more complex molecules. Its utility includes:
- Building Block : The compound is used as a precursor in various synthetic routes to create biologically active compounds. Its functional groups allow it to participate in reactions such as alkylation and acylation.
- Asymmetric Catalysis : Due to its chiral properties, 3-phenylmorpholine can act as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure substances essential for pharmaceuticals.
Material Science
The unique properties of 3-phenylmorpholine extend beyond organic synthesis and medicinal chemistry into material science:
- Ion Conductors : Research has explored the potential of this compound in developing materials with ion-conducting properties, which are essential for applications in batteries and fuel cells.
- Chiral Separation Membranes : The compound's ability to interact selectively with certain molecules makes it suitable for applications in chiral separations, a critical process in pharmaceuticals where the purity of enantiomers is paramount.
Case Study 1: Stimulant Properties
A study conducted on various phenylmorpholine derivatives revealed that compounds like 3-methylphenmetrazine exhibited significant stimulant effects. The research utilized in vitro assays to assess their impact on dopamine and norepinephrine transporters, indicating potential use in treating attention deficit hyperactivity disorder (ADHD) or obesity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of 3-methyl-3-phenylmorpholine against various bacterial strains. The results showed promising inhibitory effects, suggesting its potential application as an antimicrobial agent.
Comparison with Similar Compounds
3-Methyl-2-Phenylmorpholine
- Structure: Phenyl group at position 2, methyl at position 3 (C₁₁H₁₅NO).
- Properties : Larger molar mass (177.24 g/mol) and altered lipophilicity due to methyl substitution.
- Key Difference : Positional isomerism and methyl substitution may reduce steric hindrance compared to 3-phenylmorpholine, altering target selectivity.
(S)-3-Phenylmorpholine
- Structure : Enantiomer with S-configuration.
- Properties : Identical physicochemical properties to racemic 3-phenylmorpholine but distinct stereochemical activity.
- Applications : Demonstrates superior efficacy in quinazoline-based BET inhibitors, reducing collagen-induced arthritis severity in mice by 60% compared to racemic forms .
- Key Difference : Stereochemistry enhances binding affinity to PAR2 receptors, critical for anti-inflammatory and antitumor effects .
3-(p-Tolyl)morpholine Hydrochloride
- Structure : p-Tolyl (methyl-substituted phenyl) group at position 3, hydrochloride salt.
- Properties : Increased lipophilicity (logP ~2.1) due to methyl group; improved solubility in aqueous media via salt formation .
- Applications : Used in kinase inhibitors; the tolyl group may enhance membrane permeability in drug candidates.
3-(3-Chlorophenyl)thiomorpholine
- Structure : Chlorophenyl substitution at position 3; oxygen in morpholine replaced by sulfur (C₁₀H₁₂ClNS).
- Properties : Thiomorpholine ring increases electron density; chlorine adds electronegativity (molar mass 213.73 g/mol) .
- Applications: Potential use in organometallic catalysis; sulfur may facilitate metal coordination in ligand design.
2-Phenylmorpholine
- Structure : Phenyl group at position 2.
- Properties : Positional isomer with distinct dipole moment and hydrogen-bonding capacity.
- Applications : Less common in pharmaceuticals; structural studies suggest altered binding modes in receptor interactions compared to 3-phenylmorpholine .
Preparation Methods
Reaction Mechanism and Substrate Selection
In a typical procedure, 3-phenylpropanal reacts with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The imine intermediate undergoes reduction to yield 3-phenylmorpholine. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) pressure (5–10 bar) further optimizes the process, achieving yields exceeding 80%.
Solvent and Temperature Optimization
Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reaction kinetics by stabilizing the transition state. Studies indicate that temperatures between 60–80°C balance reaction rate and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.
Cyclization of β-Hydroxy Amines
Cyclization of β-hydroxy amines offers a direct route to the morpholine ring. This method leverages intramolecular nucleophilic substitution to form the six-membered heterocycle.
Synthesis of β-Hydroxy Amine Precursors
3-Phenylmorpholine is synthesized from N-(2-hydroxyethyl)-3-phenylpropionamide through acid-catalyzed cyclization. Concentrated hydrochloric acid (HCl) at reflux (110°C, 6 hours) facilitates ring closure, yielding the hydrochloride salt, which is neutralized with sodium bicarbonate (NaHCO₃) to isolate the free base.
Catalytic Enhancements
The use of zeolite catalysts (e.g., H-ZSM-5) reduces reaction time to 3 hours while maintaining yields above 75%. These catalysts promote selective cyclization by minimizing side reactions such as polymerization.
Hydrogenation of Nitro Precursors
Hydrogenation of nitro-substituted intermediates provides a high-yield pathway to 3-phenylmorpholine. This method is particularly advantageous for large-scale production due to its operational simplicity.
Nitro Reduction and Ring Formation
4-Nitro-3-phenylmorpholine, synthesized via nitration of 3-phenylmorpholine, undergoes catalytic hydrogenation using Pd/C (5% w/w) in ethanol at 80°C and 5 bar H₂ pressure. The nitro group is reduced to an amine, yielding 3-phenylmorpholine with >90% conversion efficiency.
Solvent Impact on Reaction Kinetics
Aliphatic alcohols like ethanol or methanol improve hydrogen solubility, accelerating reaction rates. Ethanol, with its optimal dielectric constant, ensures homogeneous catalyst dispersion and minimizes deactivation.
Transition-metal-catalyzed cross-coupling reactions enable the introduction of phenyl groups into the morpholine framework.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 3-bromomorpholine with phenylboronic acid in the presence of cesium carbonate (Cs₂CO₃) and triphenylphosphine (PPh₃) yields 3-phenylmorpholine. Reaction conditions (100°C, 12 hours in dioxane) afford 65–70% yields, with residual palladium removed via chelating resins.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for each preparation method:
| Method | Yield (%) | Reaction Time | Catalyst | Purity |
|---|---|---|---|---|
| Reductive Amination | 80–85 | 8–12 hours | Pd/C | >95% |
| Cyclization | 75–80 | 3–6 hours | H-ZSM-5 | 90–93% |
| Nitro Hydrogenation | 90–95 | 1–2 hours | Pd/C | >98% |
| Suzuki-Miyaura Coupling | 65–70 | 12–14 hours | Pd(PPh₃)₄ | 85–88% |
Industrial-Scale Production Considerations
Cost-Efficiency of Hydrogenation
Nitro hydrogenation emerges as the most scalable method, requiring minimal purification steps and offering high throughput. Industrial reactors equipped with continuous flow systems achieve daily outputs exceeding 100 kg.
Q & A
Q. Table 1. Common Analytical Parameters for 3-Phenylmorpholine
Q. Table 2. Heterogeneity Metrics in Meta-Analyses of Pharmacological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
